

Unveiling the Spectroscopic Signature of Methyl Lucidenate L: A Technical Guide

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Compound of Interest

Compound Name: Methyl Lucidenate L

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl Lucidenate L**, a triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document is designed to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed NMR and MS data, experimental protocols, and a logical workflow for its characterization.

Spectroscopic Data of Methyl Lucidenate L

The structural elucidation of **Methyl Lucidenate L** has been primarily achieved through the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data, providing a foundational dataset for the identification and characterization of this compound. This information is based on the pioneering work of Nishitoba et al. (1987) and further referenced by Iwatsuki et al. (2003).

Table 1: ^1H NMR Spectroscopic Data for Methyl Lucidenate L (CDCl_3)

Position	Chemical Shift (δ , ppm)
3-H	3.22 (dd, J = 11.5, 4.5 Hz)
7-H	4.68 (br d, J = 8.0 Hz)
12-H	4.93 (br s)
18-H ₃	0.68 (s)
19-H ₃	1.21 (s)
21-H ₃	0.92 (d, J = 6.5 Hz)
28-H ₃	0.82 (s)
29-H ₃	0.90 (s)
30-H ₃	1.16 (s)
OMe	3.67 (s)

Data sourced from Nishitoba et al., Agricultural and Biological Chemistry, 1987.

Table 2: ^{13}C NMR Spectroscopic Data for Methyl Lucidenate L (CDCl_3)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
1	34.5	16	35.0
2	28.0	17	50.5
3	78.8	18	15.6
4	39.0	19	18.7
5	50.8	20	36.2
6	21.3	21	18.4
7	205.5	22	32.5
8	145.8	23	24.5
9	146.8	24	176.8
10	37.8	25	27.9
11	203.2	26	22.5
12	70.0	27	22.8
13	49.8	28	28.2
14	50.2	29	16.5
15	211.8	30	24.8
OMe	51.5		

Data sourced from Nishitoba et al., Agricultural and Biological Chemistry, 1987.

Table 3: Mass Spectrometry Data for Methyl Lucidenate

Technique	Ionization Mode	Observed m/z	Interpretation
EI-MS	Electron Ionization	488.2772	[M] ⁺ (Calculated for C ₂₈ H ₄₀ O ₇ : 488.2774)

Data sourced from Nishitoba et al., Agricultural and Biological Chemistry, 1987.

Experimental Protocols

The acquisition of the spectroscopic data presented above relies on precise and reproducible experimental methodologies.

Isolation of Methyl Lucidenate L

Methyl Lucidenate L is typically isolated from the fruiting bodies of *Ganoderma lucidum*. The general procedure involves:

- **Extraction:** The dried and powdered fruiting bodies are extracted with a solvent such as methanol or ethanol.
- **Partitioning:** The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
- **Chromatography:** The fraction containing the triterpenoids is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) for final purification of **Methyl Lucidenate L**.

NMR Spectroscopy

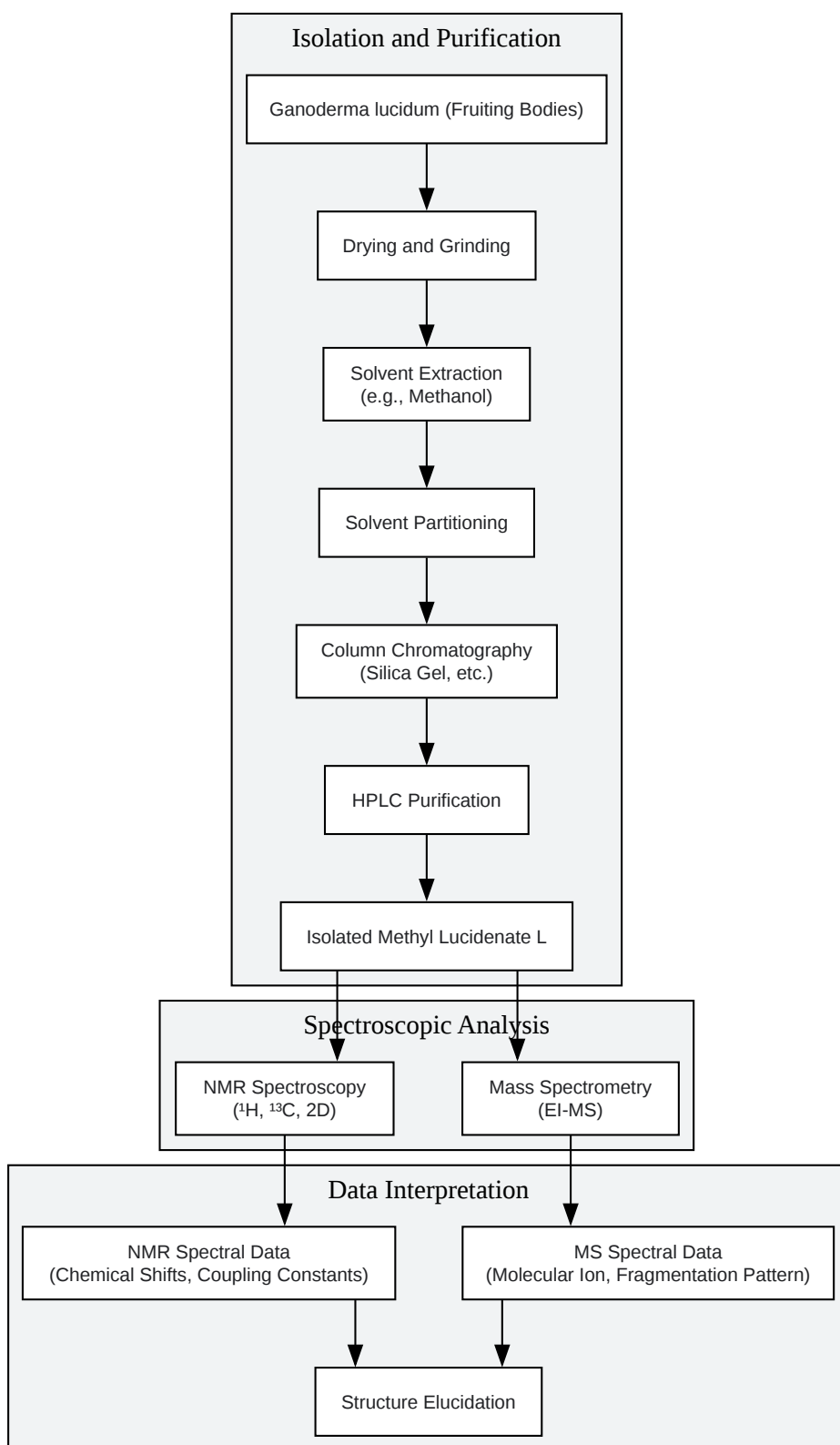
- **Sample Preparation:** A purified sample of **Methyl Lucidenate L** is dissolved in deuterated chloroform (CDCl_3).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire one-dimensional (^1H , ^{13}C) and often two-dimensional (COSY, HSQC, HMBC) NMR spectra to aid in structural elucidation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

- **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common method for generating the mass spectrum of triterpenoids.
- **Analysis:** The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are determined, providing information about the molecular weight and structural features of the molecule.

Workflow for Spectroscopic Analysis of Methyl Lucidenate L

The following diagram illustrates the general workflow from the natural source to the acquisition and analysis of spectroscopic data for **Methyl Lucidenate L**.



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